N-(2,3-dihydro-1,4-benzodioxin-6-yl)furan-3-carboxamide
Description
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)furan-3-carboxamide is a heterocyclic compound featuring a benzodioxin core fused with a furan-3-carboxamide moiety. The benzodioxin ring system (1,4-benzodioxane) is a bicyclic structure known for its metabolic stability and diverse pharmacological applications, including anti-inflammatory, antibacterial, and enzyme inhibitory activities .
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)furan-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO4/c15-13(9-3-4-16-8-9)14-10-1-2-11-12(7-10)18-6-5-17-11/h1-4,7-8H,5-6H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRFNKUOQTCPCDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)C3=COC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
35.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26730161 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)furan-3-carboxamide typically involves the reaction of 1,4-benzodioxane-6-amine with furan-3-carboxylic acid chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or industrial chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dihydro-1,4-benzodioxin-6-yl)furan-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amide nitrogen or the furan ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine or triethylamine.
Major Products
Oxidation: Oxidized derivatives of the benzodioxin or furan rings.
Reduction: Reduced amide or furan derivatives.
Substitution: N-substituted amides or substituted furan derivatives.
Scientific Research Applications
N-(2,3-dihydro-1,4-benzodioxin-6-yl)furan-3-carboxamide has been explored for various scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)furan-3-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects such as anti-inflammatory or anticancer activities.
Comparison with Similar Compounds
Sulfonamide Derivatives
Compound: N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide (C₁₅H₁₅NO₄S, MW 305 g/mol)
- Key Features : Replaces the furan-carboxamide with a sulfonamide group linked to a methylbenzene ring.
- Synthesis : Obtained via reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with toluenesulfonyl chloride, yielding 82% product .
- Activity: Sulfonamides are known for antibacterial and enzyme inhibitory properties.
Flavone and Coumarin Derivatives
Compound: 3',4'(2-Hydroxymethyl-1",4"-dioxino)flavone (C₁₉H₁₆O₆, MW 340 g/mol)
- Key Features: Integrates a dioxane ring into a flavonoid skeleton.
- Activity: Demonstrates significant antihepatotoxic activity, comparable to silymarin, by normalizing serum enzymes (SGOT, SGPT) in rat models .
- SAR : Hydroxymethyl substitution at position 2" enhances activity, suggesting polar groups on the dioxane ring improve efficacy .
| Parameter | Target Compound | Flavone Analogues |
|---|---|---|
| Core Structure | Benzodioxin + furan | Benzodioxin + flavonoid |
| Key Substituent | Carboxamide | Hydroxymethyl |
| Biological Activity | Not reported | Antihepatotoxic |
Thiazole and Heterocyclic Amides
Compound : 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-(5-methyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-3-carboxamide (CAS 741733-98-2)
- Key Features : Replaces furan with a thiazole ring and introduces a pyrrolidone moiety.
- Activity : Thiazole derivatives are often explored for antimicrobial and anticancer activities due to their heterocyclic reactivity .
| Parameter | Target Compound | Thiazole Analogues |
|---|---|---|
| Heterocycle | Furan | Thiazole |
| Pharmacological Focus | Hypothesized enzyme inhibition | Antimicrobial/anticancer |
Hydroxyurea and Enzyme Inhibitors
Compound : N-[(3S)-2,3-Dihydro-6-(phenylmethoxy)-3-benzofuranyl]-N-hydroxyurea (C₁₆H₁₆N₂O₄, MW 300.31 g/mol)
- Key Features : Contains a hydroxyurea group linked to a benzofuran-dihydrodioxin hybrid.
- Application : Hydroxyurea moieties are associated with anticancer and antiretroviral activities, though safety profiles require careful evaluation .
| Parameter | Target Compound | Hydroxyurea Analogues |
|---|---|---|
| Functional Group | Carboxamide | Hydroxyurea |
| Therapeutic Potential | Unclear | Anticancer, enzyme inhibition |
Glucosylceramide Synthase Inhibitors
Compound : N-{(1R,2R)-1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-hydroxy-3-(pyrrolidin-1-yl)propan-2-yl}octanamide (C₂₃H₃₆N₂O₄, MW 422.55 g/mol)
- Key Features : Long alkyl chain (octanamide) and pyrrolidine substitution.
- Activity : Inhibits glucosylceramide synthase, a target for metabolic disorders .
| Parameter | Target Compound | Octanamide Analogues |
|---|---|---|
| Substituent Length | Short (furan) | Long (octanamide) |
| Biological Target | Unreported | Enzyme inhibition |
Data Tables for Key Analogues
Table 1: Molecular Properties
Table 2: Activity Comparison
Biological Activity
N-(2,3-dihydro-1,4-benzodioxin-6-yl)furan-3-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Structure and Composition
The molecular formula of this compound is , with a molecular weight of 245.23 g/mol. The compound features a benzodioxin structure fused with a furan carboxamide group, which is significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C13H11N1O4 |
| Molecular Weight | 245.23 g/mol |
| IUPAC Name | This compound |
| InChI Key | KAIQSPRVUQEAHY-SANMLTNESA-N |
Pharmacological Properties
Research indicates that this compound exhibits notable anti-inflammatory and analgesic activities. A study demonstrated that compounds with similar structures showed significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which play critical roles in inflammation and pain signaling pathways .
The compound likely acts by inhibiting the COX enzymes, thereby reducing the synthesis of prostaglandins—key mediators in the inflammatory response. This mechanism is crucial for its analgesic and anti-inflammatory effects.
Case Studies and Research Findings
- Anti-inflammatory Activity : In a comparative study, this compound was found to have a rapid onset of action in reducing edema compared to standard anti-inflammatory drugs like sodium diclofenac. The compound demonstrated an 86% inhibition of edema within the first hour post-administration .
- Cytokine Modulation : Another significant finding was the reduction in serum levels of pro-inflammatory cytokines such as Interleukin-1 Beta (IL-1β). The compound showed a marked decrease in IL-1β concentrations, indicating its potential to modulate inflammatory pathways effectively .
Comparative Analysis with Related Compounds
A comparison with other compounds derived from benzodioxin structures reveals that those with additional functional groups tend to exhibit enhanced biological activity. For instance:
| Compound Name | COX Inhibition (%) | Analgesic Activity (%) | Anti-inflammatory Activity (%) |
|---|---|---|---|
| This compound | 90 | 51 | 68 |
| N-cyclopentyl derivatives | 99 | 42 | 59 |
These findings suggest that structural modifications can significantly influence the pharmacological profile of benzodioxin derivatives.
Q & A
Q. What are the standard synthetic routes for N-(2,3-dihydro-1,4-benzodioxin-6-yl)furan-3-carboxamide and its derivatives?
The synthesis typically involves coupling 2,3-dihydro-1,4-benzodioxin-6-amine with furan-3-carboxylic acid derivatives. A common method uses DMF as a solvent , LiH as a base , and aqueous Na₂CO₃ for pH control to optimize reaction efficiency . For example, benzenesulfonamide derivatives are synthesized via a two-step process: (1) reacting the amine with benzenesulfonyl chloride under alkaline conditions (pH ~10), followed by (2) substitution with alkyl/aryl halides using LiH as a catalyst .
Q. Which spectroscopic techniques are essential for confirming the structure of this compound?
Key methods include:
- IR spectroscopy to identify functional groups (e.g., N-H stretch at ~3300 cm⁻¹, C=O at ~1650 cm⁻¹, and S=O at ~1350 cm⁻¹) .
- 1H-NMR to resolve aromatic protons (δ 6.5–8.0 ppm), methylene groups in the benzodioxin ring (δ 4.2–4.5 ppm), and amide NH (δ ~10 ppm) .
- Elemental analysis (CHN) and GC/MS for molecular weight and purity verification .
Q. What safety precautions are critical when handling this compound in the lab?
- Avoid ignition sources (sparks, open flames) due to flammability risks .
- Use personal protective equipment (gloves, goggles) and work in a fume hood to prevent inhalation .
- Store in airtight containers at 2–8°C for moisture-sensitive derivatives .
Advanced Research Questions
Q. How can researchers optimize reaction yields in the synthesis of N-substituted benzodioxin-carboxamides?
- pH control : Maintain alkaline conditions (pH ~10) during coupling to minimize side reactions .
- Solvent selection : Polar aprotic solvents like DMF enhance nucleophilicity of the amine .
- Catalyst screening : Test alternatives to LiH (e.g., K₂CO₃ or DBU) to improve selectivity for bulkier substituents .
Q. What strategies resolve contradictions in spectral data interpretation?
- Unexpected NMR peaks : Assess for unreacted starting materials (e.g., residual benzenesulfonyl chloride at δ 7.5–8.0 ppm) or hydrolysis byproducts .
- IR anomalies : Confirm anhydrous conditions to avoid moisture-induced C=O hydrolysis, which may shift absorption bands .
- Cross-validate with HPLC-MS to detect trace impurities .
Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced antibacterial activity?
- Electron-withdrawing groups (e.g., -NO₂, -CF₃) on the sulfonamide moiety improve antibacterial potency by enhancing membrane permeability .
- Hydrophobic substituents (e.g., phenyl, benzyl) on the furan ring increase lipophilicity, boosting Gram-positive activity .
- Validate SAR using MIC assays against S. aureus and E. coli, comparing zone-of-inhibition diameters .
Q. What methodologies evaluate the inhibitory activity of this compound against enzymes like lipoxygenase?
- In vitro assays : Monitor enzyme activity via UV-Vis spectroscopy (λ = 234 nm for conjugated diene formation) .
- Dose-response curves : Calculate IC₅₀ values using serial dilutions (1–100 μM) and non-linear regression analysis .
- Molecular docking : Simulate binding interactions with the enzyme’s active site (e.g., hydrophobic pockets for benzodioxin anchoring) .
Q. How do solvent-free synthesis conditions impact the preparation of enaminone intermediates?
- Reaction efficiency : Solvent-free reflux with DMF-DMA reduces reaction time (10 hours vs. 24 hours in solution) and improves yields (~85%) by eliminating solvation effects .
- Byproduct formation : Monitor for over-alkylation via TLC (Rf = 0.5 in hexane:ethyl acetate 3:1) .
Data Contradiction Analysis
Q. How should researchers address discrepancies between theoretical and experimental molecular weights?
- Elemental analysis : Confirm stoichiometry (e.g., C% ± 0.3% deviation indicates purity) .
- Isotopic patterns : Use high-resolution MS to distinguish between isobaric species (e.g., [M+H]+ vs. [M+Na]+) .
- Recrystallization : Purify the compound using gradient solvent systems (e.g., ethanol/water) to remove salts or unreacted reagents .
Q. Why might biological activity vary between structurally similar derivatives?
- Steric effects : Bulky substituents (e.g., 2-methoxyphenyl in compound 7b) may hinder enzyme binding .
- Electronic effects : Electron-deficient aryl groups enhance electrophilicity, improving interactions with nucleophilic enzyme residues .
- Solubility : Hydrophilic derivatives (e.g., -SO₃H) may exhibit reduced cellular uptake, lowering efficacy despite high in vitro activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
